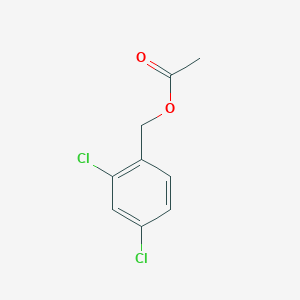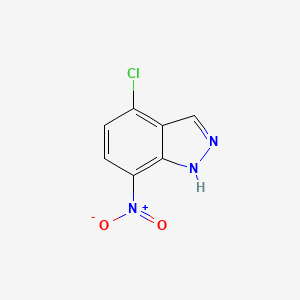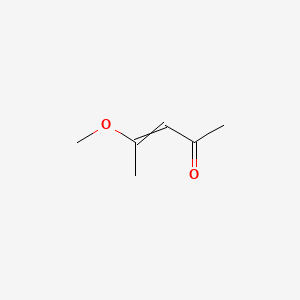
4-Methoxypent-3-en-2-one
Descripción general
Descripción
4-Methoxypent-3-en-2-one is an organic compound with the molecular formula C6H10O2 It is a member of the enone family, characterized by the presence of both an alkene and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methoxypent-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of methanol with 1H-imidazolium, 1-methyl-3-(1-methyl-3-oxo-1-buten-1-yl)-, iodide (1:1) under specific conditions . This reaction typically requires a controlled environment to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes that optimize yield and efficiency. These methods often utilize advanced catalytic systems and precise temperature control to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 4-methoxypent-3-en-2-ol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Methoxypent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: Its derivatives may have therapeutic properties, making it a candidate for drug development.
Industry: This compound is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxypent-3-en-2-one involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the alkene and ketone functional groups. These interactions can lead to various biochemical responses, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
4-Methylpent-3-en-2-one: This compound has a similar structure but with a methyl group instead of a methoxy group.
3-Penten-2-one: Lacks the methoxy group, making it less reactive in certain chemical reactions.
Uniqueness: 4-Methoxypent-3-en-2-one is unique due to the presence of the methoxy group, which enhances its reactivity and potential applications in various fields. This functional group allows for a wider range of chemical modifications and interactions compared to its analogs.
Propiedades
IUPAC Name |
(E)-4-methoxypent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)4-6(2)8-3/h4H,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWAKLKSWYVUSL-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2845-83-2 | |
| Record name | 4-Methoxypent-3-en-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002845832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-methoxypent-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one a versatile building block in organic synthesis?
A1: This compound, often referred to as a brominated enone, possesses several attractive features. The presence of both a bromine atom and an enone moiety provides two distinct electrophilic sites. [] This allows for a variety of reactions, including nucleophilic substitutions at the bromine position and various cycloadditions across the enone double bond. [, ] Additionally, the trifluoromethyl group introduces valuable physicochemical properties to the final molecules, often influencing their lipophilicity and metabolic stability. []
Q2: What are some examples of heterocyclic systems that can be synthesized using this compound?
A2: Research demonstrates the successful synthesis of a variety of nitrogen-containing heterocycles. For instance, reactions with 2-methylisothiourea sulfate yield pyrimidine derivatives. [] Furthermore, by employing a telescoped protocol involving this compound, researchers have synthesized various N-pyrrolyl and N-furanyl substituted piperazines, 1,4-diazepanes, and 1,4-diazocanes. []
Q3: Are there any specific advantages to the synthetic strategies employed with this compound?
A3: Yes, many of the reported reactions using 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one proceed under mild, catalyst-free conditions. [] This simplifies the experimental setup and often leads to high chemo- and regioselectivity in the final products, a significant advantage in organic synthesis. For instance, reactions with primary amines can selectively yield either 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles or β-enaminones by simply adjusting the amount of amine used and the reaction conditions. []
Q4: What are the future directions for research involving this compound?
A4: Given its versatility, further exploration of its reactivity with various nucleophiles and under different reaction conditions is highly promising. [] Expanding the scope of accessible heterocyclic scaffolds, particularly those with potential biological activity, remains a key focus. Additionally, investigating the influence of different substituents on the enone and their impact on reactivity and downstream applications is an active area of research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


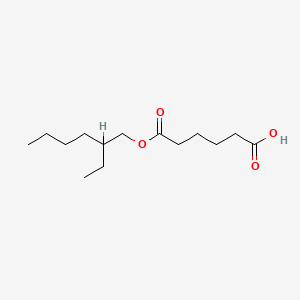
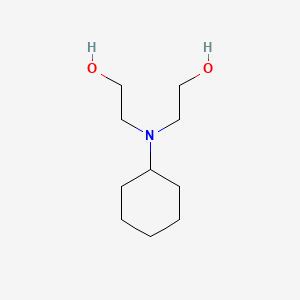
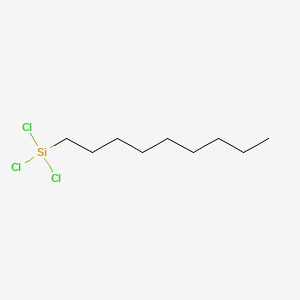
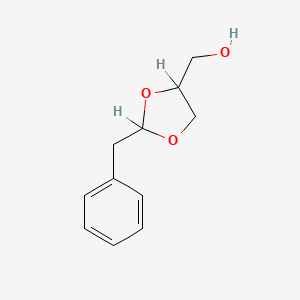
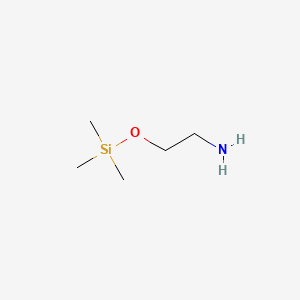

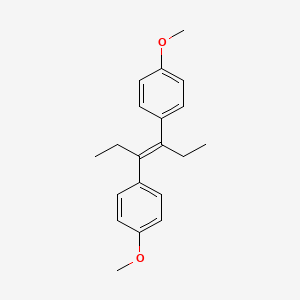
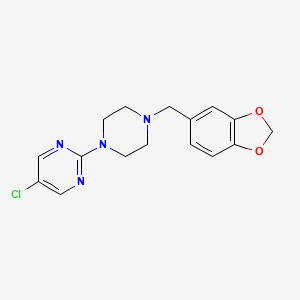
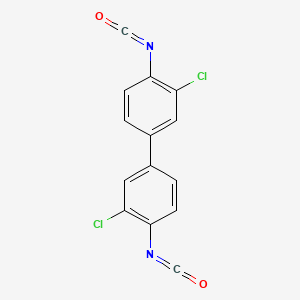
![Ethyl 2-[(aminocarbonyl)amino]acetate](/img/structure/B1596057.png)


